N4-methyl-5-nitropyrimidine-4,6-diamine
Overview
Description
N4-Methyl-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C5H7N5O2 and a molecular weight of 169.14 g/mol It is characterized by the presence of a pyrimidine ring substituted with a methyl group at the N4 position and a nitro group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-methyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine derivative followed by methylation. One common method includes the nitration of 4,6-diaminopyrimidine using nitric acid and sulfuric acid to introduce the nitro group at the 5 position. This is followed by methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N4-Methyl-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: N4-methyl-4,6-diaminopyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrimidine derivatives.
Scientific Research Applications
N4-Methyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-methyl-5-nitropyrimidine-4,6-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
4,6-Diaminopyrimidine: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
5-Nitropyrimidine-4,6-diamine: Lacks the methyl group, which can influence its reactivity and biological activity.
N4-Methylpyrimidine-4,6-diamine:
Uniqueness: N4-Methyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of both a nitro group and a methyl group on the pyrimidine ring. This combination of substituents enhances its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-N-methyl-5-nitropyrimidine-4,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2/c1-7-5-3(10(11)12)4(6)8-2-9-5/h2H,1H3,(H3,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMCWVNKCZNIML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322441 | |
Record name | N~4~-Methyl-5-nitropyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4094-00-2 | |
Record name | NSC401240 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~4~-Methyl-5-nitropyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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